(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate
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Overview
Description
(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate typically involves the reaction of 1-benzoyl-2,2,4-trimethylquinoline with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve the desired substitution
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its hepatoprotective effects and potential use in treating liver diseases.
Mechanism of Action
The mechanism of action of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Activity: It modulates the expression of pro-inflammatory cytokines and reduces inflammation.
Neuroprotective Effects: It normalizes redox homeostasis and protects neurons from ischemic damage.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Known for its antioxidant and hepatoprotective properties.
4-hydroxy-2-quinolones: These compounds have diverse biological activities and are used in various pharmaceutical applications.
Uniqueness
(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H23NO3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate |
InChI |
InChI=1S/C26H23NO3/c1-18-17-26(2,3)27(24(28)19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)30-25(29)20-12-8-5-9-13-20/h4-17H,1-3H3 |
InChI Key |
MFQWHYROSXKEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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